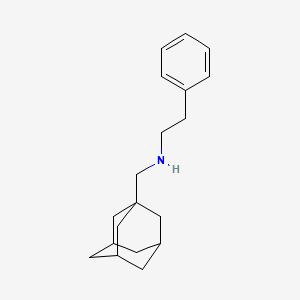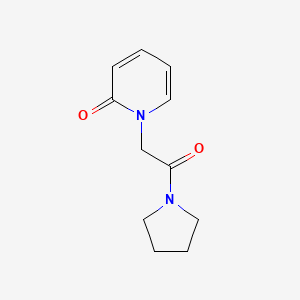
Azepan-1-yl-(1-methylpyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl-(1-methylpyrrol-2-yl)methanone, also known as A-796260, is a synthetic compound that belongs to the class of kappa opioid receptor agonists. It was first synthesized in 2002 by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications.
作用機序
Azepan-1-yl-(1-methylpyrrol-2-yl)methanone acts as a selective agonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of this receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various cellular processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
Azepan-1-yl-(1-methylpyrrol-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been shown to produce analgesia, antipruritic effects, and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, Azepan-1-yl-(1-methylpyrrol-2-yl)methanone has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of using Azepan-1-yl-(1-methylpyrrol-2-yl)methanone in lab experiments is its high selectivity for the kappa opioid receptor. This allows for more precise and specific targeting of this receptor, which can lead to more accurate and reliable experimental results. However, one of the limitations of using Azepan-1-yl-(1-methylpyrrol-2-yl)methanone is its relatively low potency compared to other kappa opioid receptor agonists. This can make it more difficult to achieve the desired effects at lower concentrations, which can limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for the study of Azepan-1-yl-(1-methylpyrrol-2-yl)methanone. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. Azepan-1-yl-(1-methylpyrrol-2-yl)methanone has been shown to produce aversive effects in animal models of drug-seeking behavior, which suggests that it may have potential as a treatment for addiction. Additionally, further studies are needed to explore the neuroprotective effects of Azepan-1-yl-(1-methylpyrrol-2-yl)methanone in more detail, particularly in human clinical trials. Finally, more research is needed to fully understand the biochemical and physiological effects of Azepan-1-yl-(1-methylpyrrol-2-yl)methanone, which could lead to the development of new therapeutic applications for this compound.
合成法
The synthesis of Azepan-1-yl-(1-methylpyrrol-2-yl)methanone involves the reaction of 1-methylpyrrole-2-carboxylic acid with 1-azepanamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-chloroacetophenone to yield Azepan-1-yl-(1-methylpyrrol-2-yl)methanone. The overall yield of this synthesis method is around 25%.
科学的研究の応用
Azepan-1-yl-(1-methylpyrrol-2-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, antipruritic, and anti-inflammatory effects in preclinical studies. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction. Additionally, Azepan-1-yl-(1-methylpyrrol-2-yl)methanone has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
azepan-1-yl-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-8-6-7-11(13)12(15)14-9-4-2-3-5-10-14/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWCRJSZILJCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)










